AC-Arg(pmc)-OH
Overview
Description
AC-Arg(pmc)-OH, also known as Nα-Acetyl-L-arginine (4-methoxybenzyl) ester, is a synthetic peptide derivative. This compound is often used in biochemical research, particularly in studies involving enzyme-substrate interactions and protein modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AC-Arg(pmc)-OH typically involves the protection of the arginine side chain and the N-terminal acetylation. The process begins with the protection of the guanidino group of arginine using a protecting group such as 4-methoxybenzyl (pmc). The N-terminal is then acetylated using acetic anhydride. The final product is obtained through purification steps such as crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers and large-scale purification systems to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
AC-Arg(pmc)-OH undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the pmc protecting group using trifluoroacetic acid (TFA) in the presence of scavengers.
Substitution Reactions: The ester group can be hydrolyzed to yield the free acid form of arginine.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, particularly involving the guanidino group.
Common Reagents and Conditions
Deprotection: TFA, water, and scavengers such as anisole or thioanisole.
Hydrolysis: Acidic or basic conditions to cleave the ester bond.
Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol.
Major Products Formed
Deprotected Arginine: Removal of the pmc group yields free arginine.
Hydrolyzed Product: Hydrolysis of the ester group results in Nα-Acetyl-L-arginine.
Scientific Research Applications
AC-Arg(pmc)-OH is widely used in scientific research due to its versatility:
Chemistry: Used as a substrate in enzyme kinetics studies to understand enzyme-substrate interactions.
Biology: Employed in studies involving protein modifications and signal transduction pathways.
Industry: Utilized in the production of peptide-based drugs and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of AC-Arg(pmc)-OH involves its interaction with specific enzymes and proteins. The compound acts as a substrate for enzymes such as sirtuins, which catalyze the deacetylation of the acetyl group. This interaction is crucial for studying the regulation of protein function and the role of post-translational modifications in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Nα-Acetyl-L-lysine (4-methoxybenzyl) ester: Similar in structure but with a lysine residue instead of arginine.
Nα-Acetyl-L-ornithine (4-methoxybenzyl) ester: Contains an ornithine residue, differing in the side chain structure.
Uniqueness
AC-Arg(pmc)-OH is unique due to its specific interaction with arginine-modifying enzymes and its role in studying arginine-specific pathways. Its structural features, such as the pmc protecting group and the acetylated N-terminal, make it a valuable tool in biochemical research .
Properties
IUPAC Name |
(2S)-2-acetamido-5-[[amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O6S/c1-12-13(2)19(14(3)16-9-10-22(5,6)32-18(12)16)33(30,31)26-21(23)24-11-7-8-17(20(28)29)25-15(4)27/h17H,7-11H2,1-6H3,(H,25,27)(H,28,29)(H3,23,24,26)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFRJUCRLHBFCFW-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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